Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-
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Overview
Description
Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its ability to form stable carbon-carbon bonds under mild conditions, making it a crucial reagent in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as boron triisopropoxide or boron trimethoxide. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs hydroboration, where a boron-hydrogen bond is added across an alkene or alkyne to produce the corresponding alkyl or alkenylborane. This method is favored for its rapid reaction rates and high yields .
Chemical Reactions Analysis
Types of Reactions: Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: Conversion to phenols using hydroxylamine at room temperature.
Substitution: Participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydroxylamine is used as a reagent for converting boronic acids to phenols.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Phenols.
Substitution: Biaryl compounds.
Scientific Research Applications
Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action for boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium-carbon bond.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-tert-Butylphenylboronic acid: Similar structure but lacks the methoxy group.
3-Formylphenylboronic acid: Contains a formyl group instead of the methoxy group.
Uniqueness: Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability in various chemical reactions. The presence of the methoxy group enhances its solubility and reactivity in organic solvents, making it a valuable reagent in synthetic chemistry .
Biological Activity
Boronic acids are a significant class of compounds in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological targets, making them valuable in drug design and development. The compound Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- has garnered attention for its potential biological activities, including antibacterial, anticancer, and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : C17H21BO3
- Molecular Weight : 284.2 g/mol
- CAS Number : 1313760-38-1
The structure of this boronic acid derivative features a phenyl ring substituted with a tert-butyl group and a methoxy group, which may influence its biological activity through steric and electronic effects.
Antioxidant Activity
Recent studies have demonstrated that boronic acid derivatives exhibit significant antioxidant properties. A related compound synthesized from phenyl boronic acid showed an IC50 value of 0.11 µg/mL in the ABTS cation radical scavenging assay, indicating strong antioxidant potential . This suggests that the presence of the boronic acid moiety can enhance the compound's ability to neutralize free radicals.
Antibacterial Activity
The antibacterial efficacy of boronic acids has been well-documented. The compound demonstrated effectiveness against Escherichia coli (ATCC 25922) at a concentration of 6.50 mg/mL . This activity is attributed to the ability of boronic acids to interfere with bacterial cell wall synthesis and function.
Anticancer Activity
Boronic acid derivatives have shown promise in anticancer applications. The aforementioned study reported that a related compound had an IC50 of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating substantial cytotoxicity towards cancer cells while exhibiting minimal toxicity towards healthy cell lines . This selective cytotoxicity is crucial for developing effective cancer therapies.
Enzyme Inhibition
Boronic acids are known for their ability to inhibit various enzymes. The compound exhibited moderate acetylcholinesterase inhibition (IC50: 115.63 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 µg/mL) . Additionally, it showed significant antiurease (IC50: 1.10 µg/mL) and antithyrosinase (IC50: 11.52 µg/mL) activities, indicating its potential as a therapeutic agent in conditions where these enzymes play a role.
Study on Antioxidant and Antibacterial Properties
A recent publication detailed the synthesis of a novel boronic ester derived from phenyl boronic acid and quercetin. This compound was incorporated into a cream formulation that underwent extensive dermatological and microbiological testing. Results indicated that the cream was both effective as an antioxidant and safe for skin application, highlighting the dual functionality of boronic acid derivatives in cosmetic formulations .
Review on Medicinal Applications
A comprehensive review outlined the medicinal chemistry of boronic acids, emphasizing their applications in treating various diseases, including cancer and bacterial infections. The review noted that modifications to the boronic acid structure could enhance selectivity and pharmacokinetic properties, thereby improving therapeutic outcomes .
Properties
IUPAC Name |
[3-[(4-tert-butylphenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-17(2,3)14-9-7-13(8-10-14)12-21-16-6-4-5-15(11-16)18(19)20/h4-11,19-20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAMKIHTHYBXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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